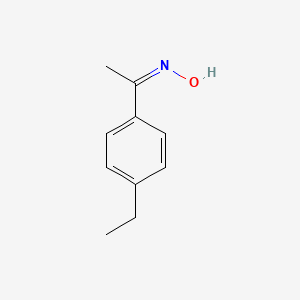

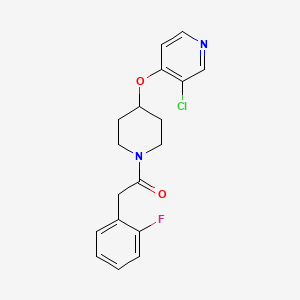

![molecular formula C17H15Cl2N3O B2758457 1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 320422-12-6](/img/structure/B2758457.png)

1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

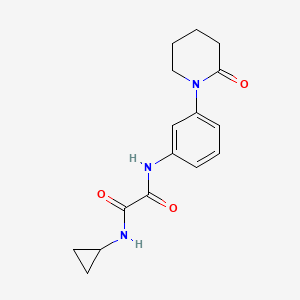

1-Isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] is a chemical compound with the molecular formula C17H15Cl2N3O . It is a derivative of 1H-Indole-2,3-dione, also known as Isatin .

Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes compounds like 1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone], can be achieved through a one-pot, three-component protocol. This process is based on a Fischer indolisation–indole N-alkylation sequence . The procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] such as melting point, boiling point, density, etc., are not available in the current data .科学的研究の応用

Structure and Isomerism

Research on compounds related to 1-isopropyl-1H-indole-2,3-dione hydrazone derivatives has contributed to understanding their structure and isomerism. Studies have synthesized mono- and dihydrazones, investigating their thermal and photochemical behaviors. These studies offer insights into the properties of such compounds, including isomerization processes under different conditions (Dziomko et al., 1980).

Synthetic Methodologies

Innovative synthetic methodologies involving compounds akin to 1-isopropyl-1H-indole-2,3-dione hydrazone derivatives have been developed. For instance, a method utilizing hydrazone as a directing group for Rh(III)-catalyzed C-H activation and alkyne annulation has been reported. This approach simplifies the synthesis of unprotected indoles and is applicable to isoquinoline synthesis as well, demonstrating the versatility of hydrazone derivatives in facilitating complex synthetic processes (Liyao Zheng & R. Hua, 2014).

Photoprotective Applications

The photolytic behavior of 1H-indole-2,3-dione hydrazone derivatives has been explored, revealing their potential as UV absorbers. Such compounds show promise in the pharmaceutical and cosmetic industries for their photoprotective functions, offering a basis for the development of new UV protection solutions (J. Dimitrijević et al., 2016).

Antitumor and Antimicrobial Activities

Hydrazone derivatives have also been evaluated for their biological activities, including antitumor and antimicrobial properties. Certain derivatives have shown promising activity against HIV-1 cells and mycobacterial cultures, highlighting their potential in treating diseases like HIV-TB co-infection (Debjani Banerjee et al., 2011). Furthermore, indole hydrazones have been synthesized and assayed for their radical-scavenging abilities, photoprotective capacities, and antiproliferative effects, indicating their multifunctional application potential in medical science (Monica Demurtas et al., 2019).

Corrosion Inhibition

The corrosion inhibition properties of a synthesized hydrazone derivative on carbon steel in HCl solution have been explored. The study demonstrates the compound's efficacy as a corrosion inhibitor, with potential applications in protecting industrial materials (O. Khamaysa et al., 2020).

特性

IUPAC Name |

3-[(3,4-dichlorophenyl)diazenyl]-1-propan-2-ylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O/c1-10(2)22-15-6-4-3-5-12(15)16(17(22)23)21-20-11-7-8-13(18)14(19)9-11/h3-10,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUURYVOHCYDSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301147062 |

Source

|

| Record name | 1-(1-Methylethyl)-1H-indole-2,3-dione 3-[2-(3,4-dichlorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320422-12-6 |

Source

|

| Record name | 1-(1-Methylethyl)-1H-indole-2,3-dione 3-[2-(3,4-dichlorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

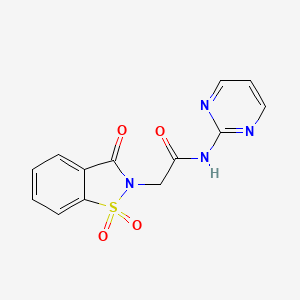

![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride](/img/structure/B2758376.png)

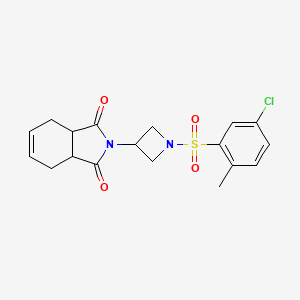

![2-(benzylthio)-N-(2,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2758379.png)

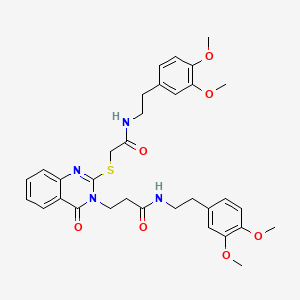

![Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2758387.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2758388.png)

![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)